

An In-depth Technical Guide to Dibromo Malonamide-¹³C₃: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: *Dibromo Malonamide-13C3*

CAS No.: *1246815-05-3*

Cat. No.: *B587544*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dibromo Malonamide-¹³C₃, a stable isotope-labeled derivative of the antimicrobial agent Dibromomalonamide. While specific experimental data for the ¹³C₃-labeled variant is not extensively published, this document synthesizes the known properties of the unlabeled compound with established principles of isotopic labeling and spectroscopic analysis. This guide will delve into the chemical structure, molecular formula, and key physicochemical properties. Furthermore, it will present a plausible synthetic pathway for Dibromo Malonamide-¹³C₃, drawing from general methods for isotopic labeling and the known reactivity of malonamide. A significant focus will be placed on the anticipated analytical characteristics, including expected shifts in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data due to the ¹³C enrichment. Finally, the guide will explore the potential applications of this labeled compound, particularly in drug metabolism and

pharmacokinetic (DMPK) studies, where it can serve as a valuable tool for tracing and quantification.

Introduction to Dibromo Malonamide and the Significance of ^{13}C Labeling

Dibromomalonamide is a halogenated amide with recognized antimicrobial properties.[1] Its utility extends to various industrial applications as a biocide.[1] The introduction of stable isotopes, such as Carbon-13 (^{13}C), into a molecule creates a "heavy" version that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This mass difference allows for its differentiation and quantification in complex biological matrices.

Dibromo Malonamide- $^{13}\text{C}_3$, in which all three carbon atoms are replaced with the ^{13}C isotope, is a powerful tool for researchers in drug development. Stable isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing an unambiguous way to track the fate of a compound in vitro and in vivo.[2] The use of ^{13}C -labeled compounds, in conjunction with mass spectrometry, enables precise quantification and metabolite identification, overcoming challenges associated with background interference from endogenous molecules.[3]

Chemical Structure and Formula

The fundamental chemical identity of Dibromo Malonamide- $^{13}\text{C}_3$ is defined by its molecular structure and formula.

- Chemical Name: Dibromo Malonamide- $^{13}\text{C}_3$ [4]
- Synonyms: 2,2-Dibromopropanediamide- $^{13}\text{C}_3$, 2,2-Dibromomalonamide- $^{13}\text{C}_3$, Dibromomalonic Acid Diamide- $^{13}\text{C}_3$ [4]
- CAS Number: 1246815-05-3[4]
- Molecular Formula: $^{13}\text{C}_3\text{H}_4\text{Br}_2\text{N}_2\text{O}_2$ [4]
- Molecular Weight: 262.86 g/mol [4]

Structural Representation

The core structure consists of a central carbon atom bonded to two bromine atoms and two carboxamide groups. In the $^{13}\text{C}_3$ isotopologue, all three carbon atoms within this structure are the ^{13}C isotope.

Caption: Chemical structure of Dibromo Malonamide- $^{13}\text{C}_3$.

Physicochemical Properties

The following table summarizes the known and anticipated physicochemical properties of Dibromo Malonamide- $^{13}\text{C}_3$.

Property	Value	Reference/Comment
Appearance	White to Off-White Solid	Based on the unlabeled compound.[2]
Melting Point	194-198 °C	For the unlabeled compound. [2]
Solubility	Soluble in DMSO and Methanol	For the unlabeled compound. [2]
Storage	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	Recommended for stability.[2]

Synthesis of Dibromo Malonamide- $^{13}\text{C}_3$: A Proposed Pathway

A specific, detailed synthesis protocol for Dibromo Malonamide- $^{13}\text{C}_3$ is not readily available in published literature. However, a plausible and efficient synthesis can be conceptualized based on the synthesis of its unlabeled analogue and general methods for isotopic labeling. The proposed pathway involves two key steps: the synthesis of Malonamide- $^{13}\text{C}_3$ followed by its bromination.

Step 1: Synthesis of Malonamide- $^{13}\text{C}_3$

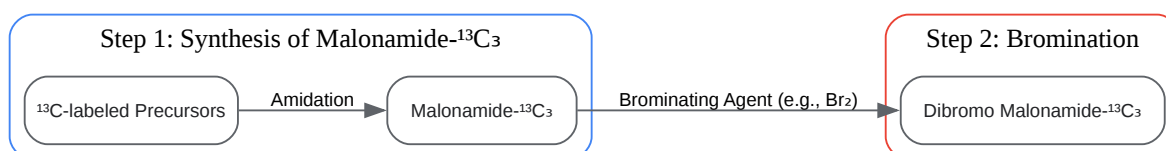
The synthesis of the isotopically labeled precursor, Malonamide- $^{13}\text{C}_3$, is the initial and crucial step. Malonamide- $^{13}\text{C}_3$ is commercially available, or can be synthesized from ^{13}C -labeled starting materials.[5] One common approach involves the use of diethyl malonate- $^{13}\text{C}_3$, which can be prepared from ^{13}C -labeled precursors. Diethyl malonate- $^{13}\text{C}_3$ can then be converted to Malonamide- $^{13}\text{C}_3$ through amidation with ammonia.

Step 2: Bromination of Malonamide- $^{13}\text{C}_3$

The second step is the bromination of the central methylene group of Malonamide- $^{13}\text{C}_3$. This can be achieved using a suitable brominating agent. A common method for the bromination of malonic acid derivatives is the use of bromine in a suitable solvent, often with a catalyst.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** In a well-ventilated fume hood, dissolve Malonamide- $^{13}\text{C}_3$ in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Bromination:** Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is typically exothermic and the addition should be controlled to maintain a moderate temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, the product can be isolated by precipitation. This can be achieved by pouring the reaction mixture into ice-cold water.
- **Purification:** The crude Dibromo Malonamide- $^{13}\text{C}_3$ can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.



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Caption: Proposed synthetic workflow for Dibromo Malonamide- $^{13}\text{C}_3$.

Anticipated Analytical Profile

The incorporation of three ^{13}C atoms into the dibromomalonamide structure will result in distinct and predictable changes in its mass spectrum and NMR spectra.

Mass Spectrometry

In mass spectrometry, the molecular ion peak of Dibromo Malonamide- $^{13}\text{C}_3$ will be shifted by +3 mass units compared to its unlabeled counterpart due to the presence of three ^{13}C atoms instead of ^{12}C atoms. This clear mass shift is the basis for its use as an internal standard in quantitative analyses. The fragmentation pattern is expected to be similar to the unlabeled compound, with fragments containing the ^{13}C backbone also exhibiting a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{13}C NMR: The ^{13}C NMR spectrum of Dibromo Malonamide- $^{13}\text{C}_3$ will show signals for the three carbon atoms. Due to the isotopic labeling, the signal-to-noise ratio will be significantly enhanced, allowing for easier detection and structural confirmation. The chemical shifts of the ^{13}C nuclei will be very similar to those of the unlabeled compound, as isotopic substitution has a negligible effect on the electronic environment. However, ^{13}C - ^{13}C coupling will be observable, providing additional structural information.
- ^1H NMR: The ^1H NMR spectrum will be largely unaffected in terms of chemical shifts of the amide protons. However, the protons on the amide groups will exhibit coupling to the adjacent ^{13}C nuclei, resulting in the splitting of the proton signals. This ^1H - ^{13}C coupling can provide further confirmation of the isotopic labeling.

Applications in Research and Drug Development

The primary application of Dibromo Malonamide- $^{13}\text{C}_3$ is as a labeled internal standard for quantitative analysis and as a tracer in metabolic studies.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled compounds are invaluable in DMPK studies.[6] Dibromo Malonamide- $^{13}\text{C}_3$ can be used to:

- Quantify the parent drug and its metabolites: By spiking biological samples with a known amount of the $^{13}\text{C}_3$ -labeled compound, the unlabeled drug and its metabolites can be accurately quantified using LC-MS/MS.[3]
- Elucidate metabolic pathways: The distinct mass of the labeled compound allows for the unambiguous identification of metabolites, as they will also carry the ^{13}C label.[2]
- Determine pharmacokinetic parameters: Key parameters such as absorption, distribution, and excretion rates can be precisely measured.[3]

Antimicrobial Research

As a labeled antimicrobial agent, Dibromo Malonamide- $^{13}\text{C}_3$ can be used to study its mechanism of action, cellular uptake, and distribution within microbial systems. This can provide valuable insights for the development of new and more effective antimicrobial drugs.

Safety and Handling

While specific toxicity data for Dibromo Malonamide- $^{13}\text{C}_3$ is not available, it should be handled with the same precautions as its unlabeled counterpart. Dibromomalonamide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Dibromo Malonamide- $^{13}\text{C}_3$ represents a valuable tool for researchers and scientists in the field of drug development and antimicrobial research. Although detailed experimental data for this specific isotopologue is scarce, this guide provides a robust framework for understanding its chemical properties, a plausible synthetic route, and its key applications. The ability to accurately trace and quantify this compound in complex biological systems underscores the

power of stable isotope labeling in advancing our understanding of drug metabolism and action. As research in these areas continues to evolve, the demand for and utility of such precisely labeled molecules will undoubtedly grow.

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